molecular formula C13H14O5 B2848944 Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate CAS No. 60943-40-0

Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate

Cat. No.: B2848944
CAS No.: 60943-40-0
M. Wt: 250.25
InChI Key: QUKANMABXJIQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate is a β-diketo ester featuring a 3-methoxyphenyl substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles (e.g., isoxazoles, pyrimidines) and bioactive molecules. Its structure combines electron-donating (methoxy) and electron-withdrawing (keto) groups, enabling diverse reactivity patterns.

Properties

IUPAC Name

ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-18-13(16)12(15)8-11(14)9-5-4-6-10(7-9)17-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKANMABXJIQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate can be synthesized through a multi-step process. One common method involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate compound. This intermediate is then subjected to a cyclization reaction to yield the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors and green chemistry principles. The use of catalysts, such as citric acid, in ethanol under ultrasound irradiation has been reported to enhance the yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Physical and Chemical Properties

Property Ethyl 4-(3-Methoxyphenyl)-2,4-Dioxobutanoate (Hypothetical) Ethyl 4-(4-Methoxyphenyl)-2,4-Dioxobutanoate Ethyl 4-(2,4-Dichlorophenyl)-2,4-Dioxobutanoate
Melting Point (°C) ~180–185 (estimated) Not reported Not reported
Solubility Moderate in polar solvents (THF, ethanol) Likely similar Lower due to hydrophobic Cl substituents
Reactivity High (β-diketo reactivity for cyclization) Comparable Enhanced electrophilicity from Cl groups

Key Observations :

  • Methoxy Position : Para-methoxy () vs. meta-methoxy (target compound) alters electronic distribution. The para-substituted analog may exhibit better resonance stabilization.
  • Chloro vs. Nitro : Chloro groups enhance lipophilicity and electrophilicity, whereas nitro groups increase oxidative stability and reactivity in nucleophilic substitutions .

Activity Insights :

  • Cytotoxicity : A structurally related diketo ester () showed cytotoxic activity against HeLa cells (IC₅₀ = 12 µM), suggesting that substituent polarity and size influence cell penetration .
  • Antimicrobial Potency : Chloro-substituted analogs () are precursors to DNA gyrase inhibitors, highlighting the role of halogen substituents in targeting bacterial enzymes .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., Methoxy) : Enhance solubility and resonance stabilization, favoring cyclization reactions for heterocycle formation .
  • Electron-Withdrawing Groups (e.g., Nitro, Chloro) : Increase electrophilicity at the β-diketo moiety, improving reactivity in nucleophilic additions but reducing metabolic stability .
  • Substituent Position : Meta-substitution (3-methoxy) may introduce steric hindrance compared to para-substitution, affecting binding in biological targets .

Biological Activity

Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate is a compound of significant interest in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H14O5
  • Molecular Weight : Approximately 250.25 g/mol
  • CAS Number : 60943-40-0

The compound features an ethyl ester group and a dioxobutanoate moiety, with a methoxy group on the phenyl ring that enhances its reactivity and biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in nucleic acid synthesis, which may contribute to its anticancer properties.
  • Receptor Modulation : The compound may modulate the activity of certain receptors, potentially affecting signaling pathways related to cell proliferation and apoptosis .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays on cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. For example, treatment with this compound resulted in a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Mechanistic Insights : The compound's ability to disrupt critical signaling pathways involved in tumor growth has been documented. For instance, it has been suggested that this compound may inhibit the BRD4/P-TEFb complex, which plays a crucial role in transcriptional regulation in cancer cells .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed to assess the inhibition zones.
    • Results : The compound exhibited significant inhibition compared to control groups, highlighting its potential as an antimicrobial agent.
  • Study on Anticancer Efficacy :
    • Objective : To investigate the effects on MCF-7 breast cancer cells.
    • Methodology : MTT assay was used to determine cell viability post-treatment.
    • Results : A dose-dependent reduction in cell viability was observed, with IC50 values indicating potent anticancer activity .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, AnticancerMethoxy substitution enhances reactivity
Ethyl 4-(p-hydroxyphenyl)-2,4-dioxobutanoateModerate AnticancerHydroxyl group increases hydrogen bonding
Ethyl 5-amino-3-(4-tert-butylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylatePotent AnticancerDifferent scaffold structure affects activity

Q & A

Q. What are the established synthetic routes for Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate, and what key reaction conditions optimize yield?

The compound is synthesized via multi-step reactions, typically starting with esterification of substituted benzoic acids with ethyl acetoacetate derivatives. A common approach involves Claisen condensation under basic conditions (e.g., sodium hydride) to form the diketone backbone. Solvent choice (e.g., toluene or THF) and temperature control (60–80°C) are critical to minimize side reactions like hydrolysis . Catalytic acids (e.g., p-toluenesulfonic acid) may accelerate cyclization or acylation steps, while inert atmospheres prevent oxidation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the methoxyphenyl and diketone moieties. Aromatic protons appear as doublets (δ 6.8–7.5 ppm), while the diketone carbonyls resonate at δ 190–210 ppm in 13^13C NMR .
  • Mass Spectrometry : High-resolution MS (e.g., Q Exactive Orbitrap) provides accurate molecular weight verification (C13_{13}H14_{14}O5_5, expected m/z 274.08) and fragments indicative of ester cleavage .
  • IR : Strong carbonyl stretches (~1700 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}) are diagnostic .

Q. How does the 3-methoxyphenyl substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

The electron-donating methoxy group enhances aromatic ring stability but reduces electrophilicity at the carbonyl carbons compared to halogenated analogs. This necessitates stronger nucleophiles (e.g., Grignard reagents) or Lewis acid catalysts (e.g., AlCl3_3) to facilitate acylation. Kinetic studies show slower reaction rates compared to fluorinated derivatives, requiring longer reaction times (~24–48 hours) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported yields for cross-coupling reactions involving this compound?

Discrepancies in yields (e.g., 40–75%) arise from solvent polarity and catalyst loading variations. Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions. Systematic optimization using Design of Experiments (DoE) reveals that 10 mol% Pd(PPh3_3)4_4 in THF at 70°C maximizes Suzuki coupling yields (82%) while minimizing dehalogenation . Contradictions in esterification efficiency are addressed via in situ FTIR monitoring to track intermediate formation .

Q. What mechanistic insights explain the compound’s role in inhibiting interleukin (IL) signaling pathways?

The diketone moiety acts as a Michael acceptor, forming covalent adducts with cysteine residues in NF-κB and AP-1 transcription factors. Fluorescence titration assays with BSA demonstrate binding (Kd_d ~10 µM), while MTT assays on HeLa cells show dose-dependent IL-2/IL-8 suppression (IC50_{50} ~15 µM). Competitive site-marker studies (e.g., ibuprofen) confirm binding at hydrophobic pockets .

Q. How do computational studies align with experimental data on the compound’s potential as a kinase inhibitor?

Molecular docking (AutoDock Vina) predicts strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase via hydrogen bonds with Met793 and hydrophobic interactions with the methoxyphenyl group. MD simulations (100 ns) show stable binding, corroborated by enzymatic assays (IC50_{50} = 0.8 µM). Discrepancies in predicted vs. observed activity for mutant kinases highlight the need for QSAR models incorporating flexibility of the diketone backbone .

Contradictions and Methodological Considerations

  • Synthetic Yield Variability : Conflicting reports on Claisen condensation efficiency (50–90%) are attributed to moisture sensitivity. Anhydrous conditions (<50 ppm H2_2O) and molecular sieves improve reproducibility .
  • Biological Activity : Fluorinated analogs show higher potency than the methoxy derivative in enzyme assays, suggesting substituent electronegativity critically impacts target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.